Product packaging for 1-O-Hexadecyl-2-O-methylglycerol(Cat. No.:CAS No. 120964-49-0)

1-O-Hexadecyl-2-O-methylglycerol

Cat. No.: B1142063
CAS No.: 120964-49-0
M. Wt: 330.55
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Description

1-O-Hexadecyl-2-O-methylglycerol is a useful research compound. Its molecular formula is C20H42O3 and its molecular weight is 330.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H42O3 B1142063 1-O-Hexadecyl-2-O-methylglycerol CAS No. 120964-49-0

Properties

IUPAC Name

3-hexadecoxy-2-methoxypropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H42O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-23-19-20(18-21)22-2/h20-21H,3-19H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAWCMDFDFNRKGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCOCC(CO)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H42O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70912020
Record name 3-(Hexadecyloxy)-2-methoxypropan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70912020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111188-59-1
Record name 1-O-Hexadecyl-2-O-methylglycerol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111188591
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(Hexadecyloxy)-2-methoxypropan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70912020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Contextualization of Glycerol Ether Lipids in Biological Systems

Glycerol (B35011) ether lipids are a class of lipids distinguished by the presence of an ether bond between a fatty alcohol and the glycerol backbone at the sn-1 position, in contrast to the more common ester linkage found in diacyl phospholipids. wikipedia.orgoup.com These lipids are not merely structural oddities but are integral components of cellular membranes in various organisms, from bacteria to mammals. wikipedia.org In humans, ether lipids constitute a significant portion of the phospholipids in certain tissues, such as the brain, heart, and immune cells. oup.com

Ether lipids are broadly categorized into two main types: plasmalogens, which have a vinyl-ether bond at the sn-1 position, and plasmanyl lipids, which possess a saturated alkyl-ether bond. wikipedia.org These lipids play multifaceted roles in cellular biology. Structurally, they influence membrane fluidity, can form non-lamellar structures which are important in membrane fusion events, and are key components of lipid rafts—microdomains involved in cellular signaling. oup.com Functionally, they are implicated in protecting cells against oxidative stress and serve as reservoirs for second messengers like arachidonic acid. wikipedia.org The biosynthesis of ether lipids begins in the peroxisomes, highlighting the metabolic importance of this organelle in cellular lipid homeostasis. nih.gov

Significance of Ether Lipids with Methylated Glycerol Backbones in Cellular Function

The methylation of the glycerol (B35011) backbone at the sn-2 position, as seen in 1-O-Hexadecyl-2-O-methyl-rac-glycerol, is a critical structural modification that significantly influences the compound's biological activity. Unlike naturally occurring ether lipids that are typically acylated at the sn-2 position, the presence of a methyl group renders the molecule resistant to degradation by phospholipases, such as phospholipase A2, which would normally cleave the fatty acid at this position. nih.gov

This metabolic stability is a key feature of synthetic ether lipids designed for research and therapeutic purposes. By preventing catabolism, the methylated backbone ensures that the molecule persists in its active form, allowing for a more sustained and specific modulation of its cellular targets. This characteristic is crucial for its function as a stable analog of diacylglycerol (DAG), a critical second messenger. While structurally similar enough to interact with DAG-binding sites, the 2-O-methyl modification prevents it from being readily metabolized, thus prolonging its signaling effects. The introduction of a methyl group at the 2-position has been shown to enhance the biological activity of some ether lipids.

Overview of 1 O Hexadecyl 2 O Methyl Rac Glycerol As a Research Tool and Modulator

1-O-Hexadecyl-2-O-methyl-rac-glycerol is widely recognized and utilized in the scientific community as a potent and specific inhibitor of Protein Kinase C (PKC). nih.govscbt.com PKC is a family of serine/threonine kinases that play crucial roles in a vast array of cellular processes, including proliferation, differentiation, apoptosis, and inflammatory responses. The activation of PKC is typically dependent on diacylglycerol (DAG). 1-O-Hexadecyl-2-O-methyl-rac-glycerol, being a stable analog of DAG, can compete with endogenous DAG for binding to the regulatory domain of PKC, thereby inhibiting its activation. nih.gov

A prime example of its application as a research tool is in the study of the neutrophil respiratory burst. The respiratory burst is a critical component of the innate immune response, where neutrophils produce reactive oxygen species (ROS) to kill invading pathogens. This process is known to be heavily dependent on the activation of PKC. Researchers have used 1-O-Hexadecyl-2-O-methyl-rac-glycerol to demonstrate the central role of PKC in this pathway. Studies have shown that this compound effectively inhibits the respiratory burst in human neutrophils stimulated by phorbol (B1677699) esters (direct PKC activators) and chemoattractants in a dose-dependent manner. nih.gov

The table below summarizes key findings from a study on the effect of 1-O-Hexadecyl-2-O-methyl-rac-glycerol (referred to as AMG-C16 in the study) on the neutrophil respiratory burst.

Experimental ConditionObservationImplication for Research
Neutrophils stimulated with phorbol 12,13-dibutyrateInhibition of the respiratory burst by AMG-C16. nih.govConfirms the role of PKC in the respiratory burst and establishes AMG-C16 as an effective inhibitor in a cellular context.
Inhibition reversed by supraoptimal dose of phorbol 12-myristate 13-acetateRecovery of respiratory burst activity. nih.govDemonstrates that the inhibition is competitive and targets the activation of the NADPH oxidase complex via PKC, not the oxidase itself.
Neutrophils stimulated with N-formyl-methionyl-leucyl-phenylalanine (fMLP)Inhibition of the respiratory burst by AMG-C16. nih.govShows that PKC is a key signaling node downstream of chemoattractant receptors in neutrophils.
Cell-free assayDose-dependent inhibition of PKC activity. nih.govProvides direct evidence of the inhibitory action of AMG-C16 on the PKC enzyme.
Cell-free assayNo effect on cAMP-dependent or Ca2+/calmodulin-dependent protein kinases. nih.govHighlights the specificity of AMG-C16 for PKC over other protein kinases.

Beyond its use in studying the neutrophil respiratory burst, the antiproliferative properties of related synthetic ether lipids have been investigated in various cancer cell lines. While not the primary focus of this article, it is noteworthy that the structural motifs present in 1-O-Hexadecyl-2-O-methyl-rac-glycerol are found in other ether lipids with demonstrated anticancer activity.

Historical Perspectives and Initial Academic Discoveries

Enzymatic Pathways of Glycerol (B35011) Ether Lipid Synthesis

The formation of ether lipids is a multi-step process involving enzymes located in both the peroxisomes and the ER. frontiersin.org The pathway begins with the glycolysis intermediate dihydroxyacetone phosphate (B84403) (DHAP). nih.govnih.gov

The biosynthetic route starts in the peroxisome. nih.gov The first step is the acylation of dihydroxyacetone phosphate (DHAP) at the sn-1 position, a reaction catalyzed by the peroxisomal matrix enzyme glyceronephosphate O-acyltransferase (GNPAT). nih.gov This reaction uses a long-chain acyl-CoA, such as palmitoyl-CoA, to form 1-acyl-DHAP. nih.gov

Following this, the defining ether bond is formed by alkylglycerone phosphate synthase (AGPS), which exchanges the acyl group at the sn-1 position for a long-chain fatty alcohol. nih.govnih.gov The required fatty alcohol, in this case, hexadecanol, is generated from its corresponding fatty acyl-CoA by a peroxisomal membrane-associated fatty acyl-CoA reductase (FAR1 or FAR2). nih.gov This reaction produces the first ether lipid precursor, 1-O-alkyl-DHAP (in this context, 1-O-hexadecyl-DHAP). nih.gov

Several key enzymes are critical for the production of the alkylglycerol backbone.

Alkylglycerone Phosphate Synthase (AGPS): This peroxisomal enzyme is pivotal as it catalyzes the formation of the ether linkage by substituting the acyl chain of 1-acyl-DHAP with a fatty alcohol. nih.govmdpi.com AGPS is considered a key enzyme in ether lipid synthesis and has been implicated as a potential therapeutic target in various diseases due to its role in producing oncogenic ether lipids. researchgate.netnih.govnih.gov

Acyl/Alkyl-DHAP Reductase: After the formation of 1-O-alkyl-DHAP, the keto group at the sn-2 position is reduced by an acyl/alkyl-DHAP reductase (PexRAP). nih.gov This reaction, occurring in the peroxisome, generates the ether lipid precursor 1-O-alkyl-glycerol-3-phosphate (AGP), specifically 1-O-hexadecyl-glycerol-3-phosphate. nih.gov

Phosphatidate Phosphatase: The resulting AGP is then dephosphorylated by a phosphatidate phosphatase to yield 1-O-alkyl-sn-glycerol (1-O-hexadecyl-sn-glycerol). frontiersin.org This step occurs at the cytosolic side of the endoplasmic reticulum. frontiersin.org

Table 1: Key Enzymes in the Biosynthesis of 1-O-Alkylglycerols

Enzyme NameAbbreviationLocationSubstrate(s)ProductFunction
Glyceronephosphate O-acyltransferaseGNPATPeroxisomeDihydroxyacetone phosphate (DHAP), Acyl-CoA1-Acyl-DHAPInitiates ether lipid synthesis by acylating DHAP. nih.gov
Fatty Acyl-CoA Reductase 1/2FAR1/2PeroxisomeFatty Acyl-CoAFatty AlcoholProduces the fatty alcohol required for the ether bond formation. nih.gov
Alkylglycerone Phosphate SynthaseAGPSPeroxisome1-Acyl-DHAP, Fatty Alcohol1-O-Alkyl-DHAPCatalyzes the formation of the characteristic ether bond. nih.govmdpi.com
Acyl/Alkyl DHAP ReductasePexRAPPeroxisome1-O-Alkyl-DHAP1-O-Alkyl-glycerol-3-phosphate (AGP)Reduces the keto group at the sn-2 position. nih.gov
Phosphatidate PhosphatasePAPEndoplasmic Reticulum1-O-Alkyl-glycerol-3-phosphate (AGP)1-O-Alkyl-sn-glycerolDephosphorylates AGP to form the alkylglycerol backbone. frontiersin.org

The final step in the synthesis of 1-O-Hexadecyl-2-O-methyl-rac-glycerol is the methylation of the hydroxyl group at the sn-2 position of the 1-O-hexadecyl-glycerol backbone. While the preceding steps for forming the 1-O-alkylglycerol structure are well-characterized, the specific enzyme system responsible for this O-methylation in biological systems is not extensively documented.

In chemical synthesis, this methylation is often achieved using reagents like iodomethane. nih.gov Biologically, such methylation reactions are typically catalyzed by methyltransferases, which use S-adenosyl-L-methionine (SAM) as the methyl group donor. However, a specific O-methyltransferase for 1-O-alkylglycerols has not been definitively identified. The compound's precursor, 1-O-hexadecyl-2-O-methyl-sn-glycero-3-phosphocholine (also known as edelfosine), is a well-studied synthetic antineoplastic lipid, and its metabolism can produce 1-O-hexadecyl-2-O-methyl-sn-glycerol. nih.gov This suggests that the methylation might occur at an earlier stage, for instance, on the glycerol-3-phosphate backbone, before the final lipid is assembled, or that the compound exists primarily as a metabolite of more complex methylated ether lipids.

Catabolic Pathways and Degradation Enzymes for Ether Lipids

The degradation of ether lipids requires specialized enzymes capable of breaking the stable ether bond.

The primary enzyme responsible for the catabolism of alkylglycerols like 1-O-Hexadecyl-2-O-methyl-rac-glycerol is Alkylglycerol Monooxygenase (AGMO). wikipedia.orgnih.gov AGMO is a mixed-function oxidase located in the endoplasmic reticulum that specifically catalyzes the oxidative cleavage of the ether bond at the sn-1 position of alkylglycerols. mdpi.comwikipedia.org This enzyme was first described in 1964 and requires the cofactor tetrahydrobiopterin (B1682763) (BH4) and molecular oxygen for its activity. wikipedia.orgnih.govpnas.org AGMO is the only known enzyme that can cleave the ether bond of alkylglycerols and lyso-alkylglycerol phospholipids. nih.govresearchgate.net The enzyme contains a fatty acid hydroxylase motif and is believed to use a di-iron center for catalysis. wikipedia.orgnih.gov

The action of AGMO on an alkylglycerol results in the formation of an unstable hemiacetal intermediate. mdpi.com This intermediate spontaneously rearranges to yield two downstream products: a free glycerol derivative and a long-chain fatty aldehyde. mdpi.comwikipedia.org In the case of 1-O-Hexadecyl-2-O-methyl-rac-glycerol, the products would be 2-O-methyl-glycerol and hexadecanal.

The resulting fatty aldehyde is cytotoxic and is quickly oxidized to its corresponding fatty acid (hexadecanoic acid, or palmitic acid) by the enzyme fatty aldehyde dehydrogenase (FALDH). mdpi.comwikipedia.org The fatty acid can then enter various metabolic pathways, including beta-oxidation for energy production or re-esterification into other lipids. The 2-O-methyl-glycerol moiety's further metabolism is less characterized.

Table 2: Key Enzymes in the Catabolism of 1-O-Alkylglycerols

Enzyme NameAbbreviationLocationSubstrate(s)Product(s)Function
Alkylglycerol MonooxygenaseAGMOEndoplasmic Reticulum1-O-Alkylglycerol, O₂, TetrahydrobiopterinFatty Aldehyde, Glycerol derivativeCatalyzes the oxidative cleavage of the sn-1 ether bond. mdpi.comwikipedia.org
Fatty Aldehyde DehydrogenaseFALDHCytosol/ERFatty Aldehyde, NAD⁺Fatty Acid, NADHDetoxifies the fatty aldehyde product by oxidizing it to a fatty acid. mdpi.comwikipedia.org

Regulation of 1-O-Hexadecyl-2-O-methyl-rac-glycerol Homeostasis in Biological Systems

The maintenance of appropriate cellular levels of 1-O-Hexadecyl-2-O-methyl-rac-glycerol, a key component of the broader class of ether lipids, is critical for normal cellular function. The homeostasis of this compound is regulated at multiple levels, from the availability of its precursors to the activity of the enzymes involved in its synthesis and degradation.

Degradative enzymes also play a crucial role in regulating the levels of 1-O-Hexadecyl-2-O-methyl-rac-glycerol. The activity of enzymes like alkylglycerol monooxygenase, which cleaves the ether bond, is a key determinant of the turnover rate of this and other ether lipids. core.ac.uk The balance between the synthetic and degradative pathways ultimately determines the steady-state concentration of 1-O-Hexadecyl-2-O-methyl-rac-glycerol within the cell, ensuring its availability for its structural and signaling roles without reaching potentially disruptive levels.

Integration into Cellular Membranes and Lipid Dynamics

As an amphiphilic molecule, 1-O-Hexadecyl-2-O-methyl-rac-glycerol has the ability to integrate into cellular membranes, a characteristic that is fundamental to its biological activity. Its structure, featuring a long hexadecyl alkyl chain and a polar glycerol headgroup, facilitates its insertion into the lipid bilayer of cellular membranes. This integration can perturb the local lipid environment and influence the physical properties of the membrane.

Studies on monolayers of 1-O-hexadecyl-rac-glycerol at the air-water interface, which serves as a model for the outer leaflet of a cell membrane, have provided insights into its behavior. The pressure-area isotherms of these monolayers show a phase transition from a liquid-expanded to a liquid-condensed state, which is a common feature of membrane-forming amphiphiles. nih.gov The characteristics of these monolayers are influenced by temperature, indicating that the packing and ordering of 1-O-Hexadecyl-2-O-methyl-rac-glycerol within a lipid environment are dynamic. nih.gov The presence of the ether linkage, as opposed to an ester linkage found in many natural lipids, can also affect the molecule's conformation and interaction with neighboring lipids. nih.gov

The incorporation of ether lipids like 1-O-Hexadecyl-2-O-methyl-rac-glycerol into cellular membranes can alter membrane fluidity and the organization of lipid microdomains, such as lipid rafts. These rafts are specialized membrane domains enriched in sphingolipids and cholesterol that play crucial roles in signal transduction. By inserting into the membrane, 1-O-Hexadecyl-2-O-methyl-rac-glycerol can disrupt the packing of membrane lipids, potentially altering the formation and stability of these signaling platforms. This disruption of the membrane's physical state is a key aspect of the compound's mechanism of action, influencing the function of membrane-associated proteins and subsequent intracellular signaling events.

Role in Intracellular Signaling Pathways as a Protein Kinase C (PKC) Inhibitor

1-O-Hexadecyl-2-O-methyl-rac-glycerol is recognized as a potent inhibitor of Protein Kinase C (PKC), a family of serine/threonine kinases that are critical regulators of a wide array of cellular processes. nih.govnih.govnih.gov The inhibition of PKC is a central component of the compound's biological effects.

The mechanism by which 1-O-Hexadecyl-2-O-methyl-rac-glycerol inhibits PKC is through competitive antagonism of diacylglycerol (DAG), a natural activator of most PKC isoforms. Structurally, 1-O-Hexadecyl-2-O-methyl-rac-glycerol is an analog of DAG. nih.govsigmaaldrich.cn This structural similarity allows it to bind to the C1 domain of PKC, the same site that DAG binds to for activation. However, unlike DAG, the binding of 1-O-Hexadecyl-2-O-methyl-rac-glycerol does not induce the conformational changes required for PKC activation. Instead, it occupies the binding site and prevents DAG from accessing it, thereby competitively inhibiting the enzyme's activation. This is supported by findings that a related compound, 1-O-hexadecyl-2-O-acetyl-sn-glycerol, also acts as a DAG antagonist. nih.govsigmaaldrich.cn

The Protein Kinase C family consists of multiple isoforms, which can be broadly categorized into conventional (requiring DAG and Ca²⁺), novel (requiring DAG but not Ca²⁺), and atypical (requiring neither) isoforms. While it is established that 1-O-Hexadecyl-2-O-methyl-rac-glycerol inhibits PKC, the specific isoforms it targets have been a subject of investigation. Research on related ether lipids suggests that they can exhibit some level of selectivity for certain PKC isoforms.

The inhibition of PKC by 1-O-Hexadecyl-2-O-methyl-rac-glycerol has significant downstream consequences. PKC is a key component of numerous signaling cascades, and its inhibition can affect a multitude of cellular functions. For instance, in human neutrophils, the compound was found to inhibit the respiratory burst induced by phorbol (B1677699) esters, which are potent PKC activators. nih.govnih.gov This inhibition was shown to be a direct result of PKC inhibition, as the compound did not affect the NADPH oxidase enzyme itself but rather the signaling pathway leading to its activation. nih.gov Furthermore, the compound inhibited the phosphorylation of a 47-kDa protein that is a known substrate of PKC and is associated with the activation of the respiratory burst. nih.gov

Studies with related ether lipids, such as 1-O-octadecyl-2-O-methyl-rac-glycero-3-phosphocholine (ET-18-OCH3), have shown that inhibition of PKC signaling can interfere with the mitogen-activated protein kinase (MAPK) cascade. takarabio.com ET-18-OCH3 was found to inhibit the sustained phosphorylation and activation of MAPK in response to growth factors, an effect attributed to the interference with the membrane association and activation of Raf-1, an upstream kinase in the MAPK pathway. takarabio.com Given the structural and functional similarities, it is plausible that 1-O-Hexadecyl-2-O-methyl-rac-glycerol exerts some of its effects through similar downstream pathways.

Influence on Key Cellular Processes

The impact of 1-O-Hexadecyl-2-O-methyl-rac-glycerol on cellular signaling, particularly its inhibition of PKC, translates into profound effects on fundamental cellular processes such as proliferation, differentiation, and cell death.

1-O-Hexadecyl-2-O-methyl-rac-glycerol has been shown to modulate cell proliferation and promote a more differentiated phenotype in certain cell types. In a study using human colon cancer cell lines (Moser, HT29, and HCT116), treatment with the compound led to a decrease in cellular proliferation and a reduced ability for anchorage-independent growth, a hallmark of cancer cells. Furthermore, it induced the expression of carcinoembryonic antigen, a marker of differentiation in colon cells, and in the case of HT29 cells, it also induced the expression of fibronectin, a glycoprotein (B1211001) associated with a more differentiated state.

The antiproliferative effects of related ether lipids are thought to be mediated, at least in part, by their interference with signaling pathways that drive cell cycle progression. While direct studies on the effect of 1-O-Hexadecyl-2-O-methyl-rac-glycerol on specific cell cycle regulators are limited, the inhibition of the PKC and MAPK pathways is known to impact the expression and activity of cyclins and cyclin-dependent kinases (CDKs), which are the core machinery of the cell cycle.

Table 1: Effects of 1-O-Hexadecyl-2-O-methyl-rac-glycerol on Cancer Cell Phenotype
Cell LineEffect on ProliferationEffect on Anchorage-Independent GrowthInduction of Differentiation Markers
MoserDown-modulationReducedCarcinoembryonic Antigen
HT29Down-modulationReducedCarcinoembryonic Antigen, Fibronectin
HCT116Down-modulationReducedCarcinoembryonic Antigen

The induction of cell death is a significant outcome of treatment with 1-O-Hexadecyl-2-O-methyl-rac-glycerol and related ether lipids. The specific mode of cell death, however, appears to be cell-type and context-dependent, with evidence pointing towards both apoptosis and other forms of programmed cell death.

Apoptosis is a form of programmed cell death characterized by specific morphological features and the activation of a family of proteases called caspases. Studies on related ether lipids have shown the induction of apoptosis. For example, 1-O-octadecyl-2-O-methyl-rac-glycero-3-phosphocholine has been reported to trigger apoptosis. nih.gov

However, research on a glycosylated derivative of 1-O-Hexadecyl-2-O-methyl-rac-glycerol suggests a different, caspase-independent mechanism of cell death. nih.gov In this study, the compound induced cell death that was not associated with the typical nuclear fragmentation seen in apoptosis, and there was no activation of caspase-3 or caspase-9. nih.gov Instead, the cell death was characterized by lysosomal membrane permeabilization, leading to the leakage of lysosomal hydrolases into the cytosol, which then directly mediate cell death. nih.gov

Necroptosis is another form of programmed cell death that is typically initiated when apoptosis is inhibited. It is a lytic form of cell death that is dependent on the kinase activities of Receptor-Interacting Protein Kinase 1 (RIPK1) and RIPK3, and the subsequent phosphorylation and activation of Mixed Lineage Kinase Domain-Like (MLKL) protein. MLKL then translocates to the plasma membrane, leading to its disruption. nih.gov While the morphological features of necrosis, such as cytoplasmic swelling and plasma membrane rupture, have been observed in some contexts of ether lipid-induced cell death, there is currently no direct evidence from the provided search results to definitively link 1-O-Hexadecyl-2-O-methyl-rac-glycerol to the canonical RIPK1/RIPK3/MLKL-mediated necroptotic pathway.

Table 2: Comparison of Cell Death Mechanisms
FeatureApoptosisNecroptosisCell Death Induced by a Glycosylated Derivative of 1-O-Hexadecyl-2-O-methyl-rac-glycerol
Key Mediators CaspasesRIPK1, RIPK3, MLKLLysosomal Hydrolases
Caspase Activation YesNoNo nih.gov
Nuclear Morphology Chromatin condensation, nuclear fragmentationGenerally intact nucleusNo obvious increase in condensed or fragmented nuclei nih.gov
Membrane Integrity Maintained initially, formation of apoptotic bodiesLytic, plasma membrane rupturePlasma membrane rupture (characteristic of necrosis)

Mechanistic Insights into Immunomodulatory Activities (e.g., Neutrophil Function)

1-O-Hexadecyl-2-O-methyl-rac-glycerol, specifically its C16 variant (AMG-C16), has been identified as a modulator of neutrophil function, primarily through its inhibitory action on protein kinase C (PKC). nih.gov Research has demonstrated that this compound can suppress the respiratory burst in human neutrophils when induced by suboptimal concentrations of phorbol 12,13-dibutyrate. nih.gov This inhibition is reversible, as the respiratory burst activity can be restored by the addition of a higher concentration of phorbol 12-myristate 13-acetate, suggesting that the compound targets the activation pathway of the NADPH:O2 oxidoreductase via PKC, rather than the enzyme itself. nih.gov

Furthermore, 1-O-Hexadecyl-2-O-methyl-rac-glycerol inhibits the respiratory burst triggered by the chemoattractant N-formyl-methionyl-leucyl-phenylalanine (fMLP). nih.gov Interestingly, at the concentrations tested, the compound did not affect cell viability, the fMLP-induced formation of inositol (B14025) phosphates, or the characteristics of Ca2+ fluxes stimulated by fMLP. nih.gov In a cell-free system, the compound demonstrated dose-dependent inhibition of PKC without affecting the activity of cAMP-dependent or Ca2+/calmodulin-dependent protein kinases. nih.gov

Studies on protein phosphorylation in neutrophil cytoplasts revealed that at suboptimal phorbol 12,13-dibutyrate concentrations, 1-O-Hexadecyl-2-O-methyl-rac-glycerol inhibited the phosphorylation of several proteins, including the 47-kDa protein that is functionally linked to the NADPH:O2 oxidoreductase. nih.gov

Neurobiological Implications and Signaling Cascade Modulation

While direct neurobiological studies on 1-O-Hexadecyl-2-O-methyl-rac-glycerol are limited, research on structurally related ether lipids provides significant insights into its potential effects on neural signaling pathways. A closely related compound, 1-O-octadecyl-2-O-methyl-glycerophosphocholine (ET-18-OCH3), has been shown to inhibit the mitogen-activated protein kinase (MAPK) cascade, a crucial pathway for transducing growth signals. nih.govnih.gov

This inhibition is characterized by a decrease in the magnitude and duration of MAPK phosphorylation in response to stimuli like serum or Epidermal Growth Factor (EGF). nih.gov The mechanism appears to involve an interference with the association of the Raf-1 kinase with cellular membranes, leading to a reduction in its activity. nih.govresearchgate.net Notably, ET-18-OCH3 does not directly inhibit MAPK or Raf-1 kinase activity itself. nih.gov These findings suggest that 1-O-Hexadecyl-2-O-methyl-rac-glycerol may exert neurobiological effects by modulating fundamental signaling cascades like the MAPK pathway.

Interactions with Other Biomolecules and Receptor Systems

The biological activities of 1-O-Hexadecyl-2-O-methyl-rac-glycerol and its analogs extend beyond PKC inhibition and involve interactions with other key cellular components.

Non-PKC Protein Interactions

Research on derivatives of 1-O-Hexadecyl-2-O-methyl-rac-glycerol has shed light on its potential for specific protein interactions. A lactose-containing analog, known as Ohmline (1-O-hexadecyl-2-O-methyl-sn-glycero-3-lactose), has been shown to not affect receptors for platelet-activating factor (PAF) and lysophosphatidic acid (LPA). researchgate.net

Furthermore, the related ether lipid, ET-18-OCH3, has been found to inhibit the activity of diacylglycerol kinase (DGK), an enzyme involved in lipid signaling. Both ET-18-OCH3 and its metabolite, 1-O-hexadecyl-2-O-methyl-sn-glycerol, were shown to inhibit the phosphorylation of 1,2-dioleoyl-sn-glycerol (B52968) in vitro. nih.gov Specifically, the IC50 value for the inhibition of cytosolic DGK by 1-O-hexadecyl-2-O-methyl-sn-glycerol was approximately 15 µM. nih.gov Additionally, studies have indicated that ET-18-OCH3 can interfere with the interaction between Ras and Raf-1, key proteins in cell signaling. researchgate.net

Modulation of Ion Channels and Calcium Signaling (e.g., SK3 channel)

A significant finding in the study of 1-O-Hexadecyl-2-O-methyl-rac-glycerol analogs is the potent and specific inhibition of the small-conductance calcium-activated potassium (SK3) channel by Ohmline. researchgate.net This inhibition has been linked to a reduction in cancer cell migration. researchgate.net The interaction between Ohmline and the SK3 channel is thought to occur either through direct protein-lipid interactions or by altering the physical properties of the lipid bilayer where the channel resides. acs.org

Ohmline's inhibitory effect on the SK3 channel is quite specific, with a much greater potency for SK3 over SK1 channels and no significant effect on SK2 or IKCa channels. researchgate.net This modulation of the SK3 channel by a derivative of 1-O-Hexadecyl-2-O-methyl-rac-glycerol points to a broader role for this class of compounds in regulating calcium signaling and ion channel function, which are fundamental processes in both neuronal and non-neuronal cells. researchgate.net While 1-O-Hexadecyl-2-O-methyl-rac-glycerol itself did not affect fMLP-induced Ca2+ fluxes in neutrophils, its derivatives highlight a potential for this lipid backbone to be modified to target specific ion channels. nih.gov

Interactive Data Table: Inhibitory Effects of 1-O-Hexadecyl-2-O-methyl-rac-glycerol and Related Compounds

CompoundTargetEffectCell Type/SystemIC50Reference
1-O-Hexadecyl-2-O-methyl-rac-glycerol (AMG-C16)Protein Kinase C (PKC)Inhibition of respiratory burstHuman Neutrophils- nih.gov
1-O-hexadecyl-2-O-methyl-sn-glycerolDiacylglycerol Kinase (DGK)Inhibition of phosphorylationWEHI-3B cells (in vitro)~15 µM nih.gov
1-O-octadecyl-2-O-methyl-glycerophosphocholine (ET-18-OCH3)MAPK CascadeInhibition of phosphorylationMCF-7 cells- nih.gov
1-O-octadecyl-2-O-methyl-glycerophosphocholine (ET-18-OCH3)Diacylglycerol Kinase (DGK)Inhibition of phosphorylationWEHI-3B cells (in vitro)~8.5 µM nih.gov
Ohmline (1-O-hexadecyl-2-O-methyl-sn-glycero-3-lactose)SK3 ChannelInhibition-- researchgate.net

Chromatographic Techniques for Lipid Separation and Purification

Chromatographic methods are fundamental in the analysis of ether lipids like 1-O-Hexadecyl-2-O-methyl-rac-glycerol, enabling their separation from other lipid classes and isomers. nih.gov Techniques such as thin-layer chromatography (TLC) and gas-liquid chromatography (GLC) are widely utilized in studying the occurrence, molecular structure, and metabolism of ether lipids. nih.gov

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a powerful tool for the separation and quantification of lipids. For ether phospholipids, which are often present in low concentrations in biological samples like human plasma, HPLC coupled with an Evaporative Light Scattering Detector (ELSD) can be employed. nih.gov One established HPLC-ELSD method utilizes a diol column with a gradient elution system. nih.gov The mobile phases typically consist of a non-polar solvent system (e.g., n-hexane/2-propanol/acetic acid with triethylamine) and a polar solvent system (e.g., 2-propanol/water/acetic acid with triethylamine). nih.gov

Due to the structural diversity of lipids, HPLC separations can be performed using various conditions, with reversed-phase and normal-phase chromatography being the most common. hplc.eu A key advantage of HPLC is that it often does not require derivatization of the analyte. hplc.eu For detection, mass-sensitive detectors like the Charged Aerosol Detector (CAD) offer high sensitivity (in the low nanogram range), a wide dynamic range, and a more consistent response between different analytes compared to ELSD, making it ideal for simultaneously measuring different lipid classes. hplc.eu

A universal reversed-phase HPLC method can resolve a wide array of lipid classes in a single run, which can be optimized to focus on a specific region of interest, thereby increasing resolution while maintaining quantification capabilities. hplc.eu For instance, a method for analyzing phospholipids, adapted for a Corona detector, has demonstrated excellent linearity with r² values greater than 0.999 for all compounds. hplc.eu

Table 1: Example HPLC Parameters for Ether Lipid Separation nih.gov

ParameterCondition
Column LiChrosphere 100 Diol (250 x 2 mm), 5 µm
Mobile Phase A n-hexane/2-propanol/acetic acid (82:17:1, v/v/v) with 0.08% triethylamine (B128534) (TEA)
Mobile Phase B 2-propanol/water/acetic acid (85:14:1, v/v/v) with 0.08% TEA
Gradient 4% B at 0 min, linear increase to 37% B in 21 min
Detector Evaporative Light Scattering Detector (ELSD)

Gas Chromatography (GC) for Derivatized Forms

Gas chromatography (GC), particularly when coupled with mass spectrometry (GC-MS), is a well-established technique for the analysis of ether lipids. nih.govoup.com However, due to the low volatility of glycerol-based lipids, derivatization is typically required to make them suitable for GC analysis. hplc.eu

For ether lipids, this often involves the cleavage of ether bonds and subsequent derivatization of the resulting glycerol backbones or alkyl chains. oup.com For example, the analysis of plasmalogens, a related class of ether lipids, can be performed by detecting the fatty aldehydes (as dimethyl acetals) produced after acidic methanolysis. nih.govoup.com Quantification of suitable derivatives of alkyl and alk-1-enyl glycerols by GC, using internal standards, is considered a reliable method for determining the amounts of ether lipids in a sample. oup.com In a study on the metabolism of a related compound, 1-O-octadecyl-2-O-methyl-rac-glycero-3-phosphocholine, GC-MS was used for the identification and quantification of its metabolites after lipid extraction and separation. nih.gov

Mass Spectrometry Approaches for Structure Elucidation and Quantification

Mass spectrometry (MS) is an indispensable tool for the structural elucidation and quantification of lipids, including 1-O-Hexadecyl-2-O-methyl-rac-glycerol. Its high sensitivity and specificity allow for detailed molecular characterization.

Tandem Mass Spectrometry (MS/MS) for Ether Lipids

Tandem mass spectrometry (MS/MS), often coupled with liquid chromatography (LC-MS/MS), is a powerful technique for the analysis of ether lipids. It allows for the unequivocal distinction between different lipid subclasses, such as 1-O-alk-1'-enyl (plasmenyl) and 1-O-alkyl (plasmanyl) ether lipids, which can be a significant analytical challenge due to the presence of many isobaric species. acs.org

The fragmentation patterns generated in MS/MS experiments provide detailed structural information. For instance, the unique fragmentation properties of ether lipids, combined with their chromatographic behavior in reversed-phase LC, facilitate their exact molecular characterization. acs.org This approach has been validated using plasmalogen-deficient mouse models, which lack the enzyme responsible for forming plasmenyl ether lipids. acs.org

Advanced Lipidomics Profiling Strategies

The field of lipidomics aims to provide a comprehensive and quantitative description of the full complement of lipids in a biological system. Advanced lipidomics profiling strategies for ether lipids often involve a combination of sophisticated separation techniques and high-resolution mass spectrometry.

A comprehensive LC-MS/MS-based approach allows for the detailed characterization of all relevant ether lipids in a sample. acs.org This strategy leverages the predictable chromatographic behavior of different ether lipid classes in reversed-phase LC, which aids in their unambiguous identification. acs.org Such lipidomic analyses have been instrumental in clarifying the relative abundance of different ether lipid species in various tissues, sometimes correcting earlier findings that may have been skewed by less specific analytical methods. acs.org For example, some earlier studies reported conflicting results on the levels of PE (phosphatidylethanolamine) and PC (phosphatidylcholine) plasmalogens, which more recent LC-MS/MS-based studies have helped to resolve. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the structural elucidation of molecules, including ether lipids. It provides detailed information about the chemical environment of individual atoms within a molecule.

For ether lipids, both proton (¹H) and carbon-13 (¹³C) NMR are used for structural confirmation. nih.gov In ¹H NMR spectroscopy, the hydrogens on the carbon adjacent to the ether oxygen typically resonate in the region of 3.4-4.5 ppm. libretexts.orglibretexts.org The protons on the carbons of an epoxide, a cyclic ether, appear at a slightly higher field, between 2.5 and 3.5 ppm. libretexts.orglibretexts.org

In ¹³C NMR spectra of ethers, the carbons adjacent to the ether oxygen appear in the 50-80 ppm region. libretexts.org For epoxides, these carbons resonate between 40-60 ppm. libretexts.org A complete ¹H NMR analysis and ¹³C NMR spectral assignments have been reported for several palmityl-based ether lipids. nih.gov

Solid-state NMR and deuterium (B1214612) (²H) NMR have also been employed to study ether lipids, particularly in the context of lipid bilayers and membranes. acs.orgacs.org These techniques provide insights into the structure, dynamics, and orientation of ether lipids within these environments, which can be crucial for understanding their biological function. acs.org

Table 2: Typical NMR Chemical Shift Ranges for Ethers libretexts.orglibretexts.org

NucleusChemical EnvironmentChemical Shift (ppm)
¹H Hydrogens on carbon adjacent to ether oxygen3.4 - 4.5
¹³C Carbons adjacent to ether oxygen50 - 80

Radiometric and Isotopic Labeling Techniques for Metabolic Tracing

Radiometric and isotopic labeling techniques are indispensable tools for elucidating the metabolic fate of 1-O-Hexadecyl-2-O-methyl-rac-glycerol. These methods involve the introduction of a radioactive (e.g., ³H, ¹⁴C) or stable (e.g., ²H, ¹³C) isotope into the molecule, allowing its journey through biological systems to be tracked. By monitoring the appearance of the label in various metabolites, researchers can map metabolic pathways, determine rates of turnover, and understand the distribution and excretion of the compound.

The core principle behind this approach is that the isotopically labeled molecule is chemically identical to its unlabeled counterpart and is therefore processed by cells and enzymes in the same manner. nih.gov The choice of isotope and its position within the 1-O-Hexadecyl-2-O-methyl-rac-glycerol molecule is critical and depends on the specific metabolic question being investigated. For instance, labeling the hexadecyl chain provides insights into the fate of the fatty alcohol portion, whereas labeling the glycerol backbone can track the entire glycerolipid structure or its remnants.

Studies on structurally related ether lipids provide a clear framework for how 1-O-Hexadecyl-2-O-methyl-rac-glycerol can be traced. For example, the biotransformation of a similar compound, 1-O-octadecyl-2-O-methyl-rac-glycero-3-phosphocholine ([³H]ET-18-OMe), was investigated using a tritium (B154650) (³H) label on the alkyl chain. nih.gov This allowed researchers to identify 1-O-alkyl-2-O-methylglycerol (AMG) as a key metabolite, demonstrating that the ether linkage remains intact during certain metabolic conversions. nih.gov The study successfully quantified the parent compound and its metabolites after extraction and separation by thin-layer chromatography (TLC). nih.gov

Similarly, Carbon-14 (¹⁴C) is a common radioisotope for tracing lipid metabolism. researchgate.netspringernature.com Precursors such as [¹⁴C]acetate or [¹⁴C]palmitate can be used to trace the de novo synthesis of the fatty alcohol chain, while [¹⁴C]glycerol can be used to follow the incorporation of the glycerol backbone into ether lipids. researchgate.netspringernature.comnih.gov These methods provide quantitative data on the flux of carbon through various lipid synthesis and degradation pathways. springernature.com For instance, the metabolic fate of ¹⁴C derived from labeled dietary precursors has been successfully used to measure incorporation into body lipids and expired CO₂. nih.gov

The general workflow for a metabolic tracing study using a radiolabeled version of 1-O-Hexadecyl-2-O-methyl-rac-glycerol would involve:

Synthesis: Chemical synthesis of the compound with a ³H or ¹⁴C label at a specific, stable position.

Administration: Introduction of the labeled compound into the biological system of interest (e.g., cell culture, animal model).

Sample Collection: Collection of tissues, fluids, or cellular fractions at various time points.

Extraction and Separation: Extraction of lipids and separation of the parent compound from its metabolites, typically using chromatographic techniques like TLC or high-performance liquid chromatography (HPLC).

Detection and Quantification: Measurement of radioactivity in the separated fractions using liquid scintillation counting or other appropriate radiometric detectors.

This approach allows for the determination of the parent compound's absorption, distribution, metabolism, and excretion (ADME) profile, providing detailed insights into its biological lifecycle.

Research Findings from Radiometric Tracing Studies

While direct studies tracing radiolabeled 1-O-Hexadecyl-2-O-methyl-rac-glycerol are not extensively documented in publicly available literature, findings from closely analogous compounds provide significant insights.

A key study investigated the metabolism of [³H]ET-18-OMe, a precursor that is metabolized to an alkyl-O-methylglycerol structurally similar to 1-O-Hexadecyl-2-O-methyl-rac-glycerol. The findings revealed that metabolism is highly cell-type dependent. nih.gov

In Tumor Cells: The compound remained largely unmodified, with 98% of the parent molecule intact after 24 hours of incubation in HL60 and K562 leukemic cells. nih.gov

In Normal Cells and Tissues: In contrast, significant metabolism occurred in normal cells. Cultured hepatocytes metabolized a substantial portion of the compound, with only 35% remaining after 6 hours and 58.3% converted to metabolites after 24 hours. nih.gov The primary metabolites identified were 1-O-alkyl-2-O-methylglycerol (AMG), 1-O-alkyl-2-O-methylphosphatidic acid (AMPA), and stearyl alcohol. nih.gov

In Perfused Rat Liver: After 3 hours, approximately 15% of the incorporated radioactivity was found in metabolites, with 5.0% as AMG, 5.9% as AMPA, and 3.1% as stearyl alcohol. nih.gov

These findings highlight that enzymes such as phospholipases C and D and alkylhydrolases are involved in the metabolism of these ether lipids in normal tissues. nih.gov This differential metabolism between tumor and normal cells is a critical finding derived from radiometric tracing techniques.

The table below summarizes potential isotopic labeling strategies for 1-O-Hexadecyl-2-O-methyl-rac-glycerol based on established methodologies for lipid research.

IsotopeLabel PositionPrecursor Molecule (if applicable)Metabolic Information YieldedRelevant Research Context
³H Alkyl Chain (e.g., C9, C10)N/AFate of the hexadecyl moiety; cleavage of the ether bond; formation of fatty alcohol metabolites.Tracing biotransformation of ether lipids like ET-18-OMe. nih.gov
³H Glycerol BackboneN/AFate of the glycerol structure; formation of glycerolipid metabolites.Studying biosynthesis of PAF and related ether lipids. nih.gov
¹⁴C Alkyl Chain (e.g., C1)[1-¹⁴C]Palmitic AcidDe novo synthesis and incorporation of the fatty alcohol; oxidation to CO₂.General lipid metabolism tracing. nih.gov
¹⁴C Glycerol Backbone[¹⁴C]GlycerolDe novo synthesis of the glycerolipid backbone; flux through lipid synthesis pathways.Tracing glycerol through lipid metabolic networks. researchgate.netspringernature.com
¹³C Full Hexadecyl ChainU-¹³C₁₆-PalmitateStable isotope tracing for analysis by mass spectrometry; detailed pathway flux analysis.Advanced metabolic flux analysis (fluxomics). nih.gov
¹³C Glycerol BackboneU-¹³C₃-GlycerolStable isotope tracing to differentiate glycerol backbone from acyl/alkyl chains in mass spectrometry.Mass isotopomer analysis of complex lipids.

Pre Clinical Investigations and Mechanistic Studies of 1 O Hexadecyl 2 O Methyl Rac Glycerol

In Vitro Cellular Models and Biological Responses

Effects on Cancer Cell Line Phenotypes and Growth

1-O-Hexadecyl-2-O-methyl-rac-glycerol, also referred to as 1-O(2-methoxy)hexadecyl glycerol (B35011) (MHG), has demonstrated notable biological activity in promoting a more differentiated and less malignant phenotype in human colon cancer cells. medchemexpress.com Studies on three distinct human colon cancer cell lines—Moser (moderately differentiated and growth factor-responsive), HT29 (growth factor-unresponsive and malignant), and HCT116 (poorly differentiated and growth factor-unresponsive)—revealed that treatment with this compound led to a series of anti-cancer effects. medchemexpress.com Specifically, it caused a reduction in cellular proliferation, a decreased tendency for anchorage-independent growth, and a diminished capacity for cellular invasion across all three cell lines. medchemexpress.com

Furthermore, the compound induced the expression of the carcinoembryonic antigen, a molecule associated with colon differentiation, in all three cell lines. medchemexpress.com In the HT29 cell line, an induction of the transformation-sensitive and differentiation-related glycoprotein (B1211001) fibronectin was also observed. medchemexpress.com These findings suggest that 1-O-Hexadecyl-2-O-methyl-rac-glycerol is biologically active and encourages a more benign phenotype in these cancer cells. medchemexpress.com

While not the primary compound of focus, it is relevant to note that a structurally related phosphocholine (B91661) analog, 1-O-octadecyl-2-O-methyl-rac-glycero-3-phosphocholine, has been shown to inhibit the growth of methylnitrosourea-induced breast carcinomas in rats. medchemexpress.com Similarly, another related compound, 1-O-octadecyl-2-O-methyl-sn-glycerophosphocholine (ET-18-O-CH3), inhibited the growth rates of two variant rat colon carcinoma cell lines, PRO and REG, by 54% and 67%, respectively. guidechem.com

Table 1: Effects of 1-O-Hexadecyl-2-O-methyl-rac-glycerol on Human Colon Cancer Cell Lines

Cell Line Biological Properties Effect of Treatment
Moser Moderately differentiated, growth factor-responsive Downmodulation of cellular proliferation, reduced anchorage-independent growth, reduced cellular invasion, induction of carcinoembryonic antigen. medchemexpress.com
HT29 Growth factor-unresponsive, malignant Downmodulation of cellular proliferation, reduced anchorage-independent growth, reduced cellular invasion, induction of carcinoembryonic antigen, induction of fibronectin. medchemexpress.com

Impact on Immune Cell Activation and Function

1-O-Hexadecyl-2-O-methyl-rac-glycerol, specifically the variant with a hexadecyl chain at the sn-1 position (AMG-C16), has been identified as an inhibitor of the respiratory burst in human neutrophils. nextpeptide.com This inhibitory action was observed when the respiratory burst was induced by suboptimal concentrations of phorbol (B1677699) 12,13-dibutyrate. nextpeptide.com The activity of the respiratory burst could be restored by the subsequent addition of a supraoptimal dose of phorbol 12-myristate 13-acetate, indicating that the compound inhibits the activation of the NADPH:O2 oxidoreductase via protein kinase C, rather than the enzyme itself. nextpeptide.com

The compound also inhibited the respiratory burst induced by the chemoattractant N-formyl-methionyl-leucyl-phenylalanine (fMLP) in a concentration-dependent manner. nextpeptide.com Importantly, at the concentrations used in these studies, the compound did not affect cell viability, the fMLP-induced formation of inositol (B14025) phosphates, or the characteristics of Ca2+ fluxes. nextpeptide.com These findings point to a specific inhibitory effect on a key function of neutrophils, which are critical cells in the innate immune system. nextpeptide.com

Gene Expression and Proteomic Profiling in Response to Compound Exposure

Information regarding comprehensive gene expression and proteomic profiling of cells in response to 1-O-Hexadecyl-2-O-methyl-rac-glycerol exposure is not available in the reviewed scientific literature. However, as noted in section 5.1.1, treatment of human colon cancer cell lines with the compound did lead to the induced expression of specific proteins, namely the carcinoembryonic antigen and fibronectin, suggesting an influence on cellular protein expression. medchemexpress.com

Enzyme Activity Modulation in Cell-Free Systems

In a cell-free assay system, 1-O-Hexadecyl-2-O-methyl-rac-glycerol (as AMG-C16) demonstrated a dose-dependent inhibition of protein kinase C (PKC). nextpeptide.com In contrast, it had no effect on the activity of cAMP-dependent or Ca2+/calmodulin-dependent protein kinases, highlighting its selectivity. nextpeptide.com The inhibition of PKC is functionally linked to the observed inhibition of the respiratory burst in neutrophils, as the compound also inhibited the phosphorylation of a 47-kDa protein that is functionally associated with the NADPH:O2 oxidoreductase. nextpeptide.com

Furthermore, 1-O-Hexadecyl-2-O-methyl-sn-glycerol (AMG), a metabolite of a related compound, was found to inhibit the activity of diacylglycerol kinase (DGK) in WEHI-3B cells. In vitro, AMG inhibited the phosphorylation of 1,2-dioleoyl-sn-glycerol (B52968) with an IC50 value of approximately 15 µM.

Table 2: Enzyme Inhibition by 1-O-Hexadecyl-2-O-methyl-rac-glycerol and its Analogs

Compound Enzyme Cell/System Effect IC50 Value
1-O-Hexadecyl-2-O-methylglycerol (AMG-C16) Protein Kinase C (PKC) Cell-free system Dose-dependent inhibition. nextpeptide.com Not specified

In Vivo Animal Model Studies and Disease Pathogenesis

Role in Murine Models of Inflammation and Immune Responses

Based on the available scientific literature, there are no specific studies detailing the role of 1-O-Hexadecyl-2-O-methyl-rac-glycerol in murine models of inflammation or in vivo immune responses. Research has been conducted on structurally related compounds, such as 1-O-octadecyl-2-O-methyl-rac-glycero-3-phosphocholine, which showed antimetastatic effects in mouse fibrosarcoma models in vitro, but this does not provide direct evidence for the in vivo effects of the primary compound of interest in inflammation or immunity.

Impact on Neurological Disease Models and Related Cellular Dysfunctions

While direct studies of 1-O-Hexadecyl-2-O-methyl-rac-glycerol in specific in vivo models of neurological diseases such as Alzheimer's or multiple sclerosis are not extensively documented in peer-reviewed literature, its mechanism of action has been characterized in cell types that are fundamental to the pathology of neuroinflammatory and neurodegenerative conditions. The primary mechanism identified is the inhibition of Protein Kinase C (PKC), a critical enzyme in cellular signal transduction pathways.

Research has focused on the compound's effect on human neutrophils, which are key players in the inflammatory cascade. The ether lipid, specifically the C16 analogue (this compound), was found to be a potent inhibitor of the respiratory burst in neutrophils stimulated by phorbol esters. nih.gov This inhibition is significant because the respiratory burst, which produces reactive oxygen species, is a major contributor to oxidative stress and tissue damage in neuroinflammatory settings. The compound's action was shown to be specific to the PKC-dependent activation pathway of the NADPH:O2 oxidoreductase, as it did not impair the enzyme itself. nih.gov

Further investigation into the cellular effects revealed that at concentrations effective for inhibiting the respiratory burst, 1-O-Hexadecyl-2-O-methyl-rac-glycerol did not impact cell viability or other signaling events like inositol phosphate (B84403) formation or calcium fluxes. nih.gov In a cell-free assay, the compound selectively inhibited PKC in a dose-dependent manner without affecting cAMP-dependent or Ca2+/calmodulin-dependent protein kinases. nih.gov This specificity underscores its potential as a targeted modulator of PKC-driven cellular events. The inhibition of PKC also correlated with a reduction in the phosphorylation of a 47-kDa protein, which is functionally linked to the NADPH:O2 oxidoreductase. nih.gov

Given that chronic inflammation and oxidative stress mediated by cells like neutrophils are hallmarks of many neurological disorders, the ability of 1-O-Hexadecyl-2-O-methyl-rac-glycerol to suppress these processes at a cellular level suggests a potential therapeutic mechanism for mitigating related neuronal dysfunction.

Table 1: Cellular Effects of 1-O-Hexadecyl-2-O-methyl-rac-glycerol on Human Neutrophils

Cellular ProcessObserved EffectUnderlying MechanismReference
Respiratory Burst (Phorbol Ester-Induced)InhibitedInhibition of Protein Kinase C (PKC) activation of NADPH:O2 oxidoreductase nih.gov
Respiratory Burst (fMLP-Induced)InhibitedInhibition of the PKC signaling pathway nih.gov
Protein PhosphorylationInhibited phosphorylation of a 47-kDa proteinDirect inhibition of Protein Kinase C (PKC) activity nih.gov
Inositol Phosphate FormationNo effectMechanism is specific to PKC and does not affect phospholipase C activity nih.gov
Calcium FluxesNo effectAction is independent of intracellular calcium mobilization pathways nih.gov

Influence on Oncogenesis in Pre-clinical Cancer Models

1-O-Hexadecyl-2-O-methyl-rac-glycerol and its closely related analogues have demonstrated significant anti-cancer properties in a variety of pre-clinical models. A key aspect of their activity is linked to their metabolic stability and their ability to interfere with fundamental cancer cell processes. Neoplastic tissues often have higher levels of glyceryl ethers compared to normal tissues, suggesting a distinct lipid metabolism that can be exploited. scispace.com

In human colon cancer cell lines, treatment with 1-O-(2-methoxy)hexadecyl glycerol (a synonym for the subject compound) induced a more benign or differentiated phenotype. This was evidenced by a reduction in cellular proliferation, a decreased ability for anchorage-independent growth, and a diminished capacity for cellular invasion. Furthermore, the compound induced the expression of differentiation-related markers such as carcinoembryonic antigen and fibronectin.

The anti-tumor effects of this class of ether lipids are also attributed to their interference with critical signaling pathways. The phosphorylated analogue, Edelfosine (1-O-octadecyl-2-O-methyl-rac-glycero-3-phosphocholine), has been shown to inhibit the MAPK pathway, which is crucial for cell proliferation. nih.govresearchgate.net Mechanistically, Edelfosine was found to associate with Raf-1 in the cytosol, thereby preventing its interaction with activated Ras at the cell membrane. nih.govresearchgate.net This action blocks the downstream signaling cascade, leading to reduced cell growth.

A crucial factor for the in vivo antitumor activity of these compounds is their metabolic stability, conferred by the methyl ether bond at the sn-2 position. core.ac.uk Unlike naturally occurring ether lipids, these synthetic analogues are poor substrates for enzymes that would normally cleave the ether bond. core.ac.uk Studies have shown that while normal cells, such as hepatocytes, can metabolize these compounds, tumor cells do so at a much slower rate, allowing the lipid to accumulate and exert its cytotoxic or cytostatic effects. nih.govnih.gov This metabolic difference provides a basis for the selective activity against cancer cells.

Table 2: Anti-Oncogenic Effects of 1-O-Hexadecyl-2-O-methyl-rac-glycerol and Related Analogues in Pre-clinical Models

Model SystemCompound AnalogueObserved EffectMechanism of ActionReference
Human Colon Cancer Cells (Moser, HT29, HCT116)1-O-(2-methoxy)hexadecyl glycerolReduced proliferation, invasion, and anchorage-independent growth. Induced differentiation.Promotion of a more benign phenotype.
MCF-7 Breast Cancer CellsEdelfosineInhibition of EGF- and serum-stimulated MAPK pathway activation.Inhibition of Ras-Raf-1 association, preventing Raf-1 membrane translocation. nih.govresearchgate.net
Methylnitrosourea-induced Breast Carcinomas (Rat)EdelfosineInhibited tumor growth (tumorostatic).Metabolic stability allows for sustained action on tumor cells. core.ac.uk
HL60 and K562 Leukemic CellsEdelfosineInhibited cell proliferation.Metabolic stability; minimal degradation by tumor cells over 24 hours. nih.govnih.gov

Structure-Activity Relationship (SAR) Studies of Glycerol Ether Analogues

The biological activity of glycerol ether lipids is highly dependent on their molecular structure. Structure-Activity Relationship (SAR) studies have been crucial in optimizing their therapeutic potential, particularly their anti-cancer effects. These studies have systematically explored modifications to the three main components of the molecule: the alkyl chain at the sn-1 position, the glycerol backbone itself, and the head group at the sn-3 position.

Modifications of the Alkyl Chain Length and Saturation

The length and saturation of the alkyl chain at the sn-1 position are critical determinants of biological activity. Naturally occurring alkylglycerols like chimyl alcohol (C16:0), batyl alcohol (C18:0), and selachyl alcohol (C18:1) highlight the natural variance in this position. nih.gov

SAR studies have revealed that long-chain alkyl residues are often essential for anti-cancer and immunomodulatory effects. For instance, ether-lysolecithins with long alkyl chains (C16 and longer) tend to produce an immunostimulatory response, whereas analogues with shorter chains can be immunosuppressive. core.ac.uk In the context of anti-cancer activity, mixtures of natural 1-O-alkyl-sn-glycerol ethers, predominantly with long chains, isolated from marine sponges have demonstrated significant cytotoxic activity against a panel of human cancer cell lines. mdpi.com The presence of a long lipid tail is thought to facilitate membrane interaction and insertion, which is a prerequisite for the action of many of these compounds.

Alterations at the Glycerol Backbone (e.g., Methylation Position, Stereochemistry)

The glycerol backbone is a key scaffold, and modifications to it can profoundly impact the compound's stability and activity. The most significant modification in this class of compounds is the introduction of a methyl ether group at the sn-2 position, as seen in 1-O-Hexadecyl-2-O-methyl-rac-glycerol.

This 2-O-methyl group renders the molecule resistant to degradation by intracellular enzymes like phospholipase C, which would otherwise hydrolyze the molecule. core.ac.uk This metabolic stability is a critical feature that transforms a non-toxic, naturally occurring intermediate into a compound with sustained in vivo antineoplastic activity. core.ac.uk The importance of this substituent is further highlighted in studies of Glycosylated Antitumor Ether Lipids (GAELs), where analogues lacking the C-2 methoxy (B1213986) group were synthesized to probe its function. rsc.org Moreover, replacing the methoxy group at the C-2 position of Edelfosine with a carbamate (B1207046) moiety resulted in novel analogues with a different activity profile, showing preferential cytotoxicity against prostate cancer cells. rsc.org

Stereochemistry is another important factor. While many synthetic compounds, including the subject of this article, are prepared as a racemic (rac) mixture, natural alkylglycerol ethers typically possess an S configuration at the asymmetric carbon of the glycerol moiety. mdpi.com The stereochemistry at the sn-2 position of Edelfosine can be either racemic or stereocontrolled, indicating this is a key variable in synthesis and can influence biological interactions.

Impact of Head Group Modifications (e.g., Glycosylation, Phosphorylation)

The head group at the sn-3 position is a major determinant of the mechanism of action and biological target. The two most studied modifications are phosphorylation and glycosylation, which give rise to distinct classes of anti-cancer ether lipids.

Phosphorylated Analogues: The prototype, Edelfosine, features a phosphocholine head group. This moiety is crucial for its activity, which includes inhibition of the MAPK signaling pathway and induction of apoptosis in tumor cells. researchgate.net The importance of the entire alkylphosphocholine structure is profound; a related analogue, miltefosine, which lacks the glycerol backbone entirely but retains an alkyl chain and a phosphocholine head group, exhibits potent anti-cancer properties. rsc.org

Glycosylated Analogues (GAELs): Replacing the phosphate-based head group with a sugar moiety creates non-phosphorus GAELs, a class of compounds with unique anti-cancer properties. nih.gov SAR studies within this class have shown that:

Sugar Type: Monosaccharide-linked GAELs generally possess cytotoxic and antiproliferative effects. In contrast, disaccharide-linked GAELs often lack cytotoxicity and instead inhibit cancer cell motility by blocking specific calcium-activated potassium channels. nih.gov

Linkage: The stereochemistry of the glycosidic bond is critical. Compounds with O- or C-glycosidic linkages (in either α- or β-configuration) are required for significant cytotoxic activity, whereas those with S- (thioether) or N-glycosidic linkages are largely inactive. rsc.org

Sugar Moiety: The most active GAEL reported to date is 1-O-hexadecyl-2-O-methyl-3-O-(2′-amino-2′-deoxy-α-d-galactopyranosyl)-sn-glycerol, which displayed greater in vitro activity than Edelfosine. rsc.org This demonstrates how combining the optimized C16 alkyl chain and C-2 methyl group with a specific sugar head group can yield highly potent compounds. These GAELs often induce cell death through an apoptosis-independent mechanism, making them promising candidates against drug-resistant cancers. rsc.orgnih.gov

Table 3: Comparison of SAR in Phosphorylated vs. Glycosylated Glycerol Ether Analogues

Structural FeaturePhosphorylated Analogues (e.g., Edelfosine)Glycosylated Analogues (GAELs)Reference
Head Group Typically PhosphocholineMono- or Disaccharide rsc.orgnih.gov
Primary Anti-Cancer Mechanism Apoptosis induction; Inhibition of signaling pathways (e.g., Ras/MAPK)Apoptosis-independent cell death; Inhibition of cell motility (disaccharides) researchgate.netnih.gov
Key SAR for Activity Phosphocholine moiety is essential for antineoplastic activity.Cytotoxicity requires a monosaccharide with an O- or C-glycosidic bond. core.ac.ukrsc.org
Example of Potent Analogue Edelfosine (1-O-octadecyl-2-O-methyl-rac-glycero-3-phosphocholine)1-O-hexadecyl-2-O-methyl-3-O-(2′-amino-2′-deoxy-α-d-galactopyranosyl)-sn-glycerol rsc.org

Synthetic Methodologies for 1 O Hexadecyl 2 O Methyl Rac Glycerol and Its Analogues

Chemical Synthesis Approaches

The chemical synthesis of 1-O-Hexadecyl-2-O-methyl-rac-glycerol typically starts from glycerol (B35011) or its derivatives. The main challenge lies in achieving regioselectivity, where the hexadecyl and methyl groups are introduced at the correct positions on the glycerol backbone.

Regioselective Alkylation and Protection Strategies of Glycerol Derivatives

A common strategy for synthesizing the racemic form of 1-O-Hexadecyl-2-O-methyl-rac-glycerol involves the use of a precursor like rac-1-O-benzylglycerol. In this multi-step process, the secondary alcohol of rac-1-O-benzylglycerol is first methylated. This is typically achieved by deprotonating the alcohol with a strong base like sodium hydride (NaH), followed by the addition of a methylating agent such as iodomethane.

Following methylation, the acetal (B89532) protecting group is cleaved. The resulting primary alcohol is then alkylated with a hexadecyl group to produce the target molecule. Finally, the benzyl (B1604629) protecting group is removed, commonly through catalytic hydrogenolysis, to yield 1-O-Hexadecyl-2-O-methyl-rac-glycerol. nih.gov

Another approach begins with the alkylation of but-3-en-1-ol with bromohexadecane to form an ether. The double bond is then epoxidized, and subsequent reactions lead to a diol. Protecting group manipulation allows for the specific placement of the methyl group. nih.gov

Stereoselective Synthesis for Specific Enantiomers

The production of specific enantiomers of 1-O-Hexadecyl-2-O-methyl-glycerol requires stereocontrolled synthetic routes. One such method starts from either D- or L-tartaric acid to create a chiral threitol intermediate. nih.gov This intermediate is then alkylated. Subsequent steps involve the removal of an acetal protecting group, oxidative cleavage, and reduction to yield the desired enantiomerically pure product. nih.gov

Another stereoselective approach involves the regioselective opening of a chiral epoxide. For instance, the opening of an epoxide derived from a protected glycerol derivative with a sodium salt of an alcohol can lead to the formation of a specific enantiomer. nih.gov

Protecting Group Chemistry in Ether Lipid Synthesis

Protecting groups are crucial in multi-step organic syntheses to prevent unwanted reactions at specific functional groups. wikipedia.org In ether lipid synthesis, various protecting groups are employed for the hydroxyl groups of glycerol.

Commonly used protecting groups for alcohols include benzyl ethers, which can be removed by hydrogenolysis, and silyl (B83357) ethers (like TBDMS), which are cleaved by fluoride (B91410) ions. organic-chemistry.orglibretexts.org Acetal protecting groups, such as the acetonide, are also frequently used to protect diols and are typically removed under acidic conditions. nih.govorganic-chemistry.org

The choice of protecting group is critical and depends on the reaction conditions of subsequent steps. An "orthogonal protecting group strategy" is often employed, where different protecting groups that can be removed under distinct conditions are used in the same molecule. organic-chemistry.org This allows for the selective deprotection of one functional group while others remain protected. organic-chemistry.org For example, a benzyl ether can be removed by hydrogenolysis while a silyl ether remains intact, or vice versa.

Protecting Group Typical Reagents for Introduction Typical Reagents for Removal Key Features
Benzyl (Bn) Benzyl bromide (BnBr), NaHH₂, Pd/C (Hydrogenolysis)Stable to many acidic and basic conditions.
Acetonide Acetone, acid catalyst (e.g., CSA)Aqueous acid (e.g., HCl, CSA)Protects 1,2- or 1,3-diols.
Trityl (Tr) Trityl chloride (TrCl), pyridineMild acid (e.g., formic acid)Bulky group, often selective for primary alcohols.
tert-Butyldimethylsilyl (TBDMS) TBDMS-Cl, imidazoleTetrabutylammonium fluoride (TBAF)Stable to many conditions except fluoride ions and strong acid.

Optimization of Reaction Conditions and Purification Techniques

Optimizing reaction conditions is key to maximizing the yield and purity of the final product. Factors such as temperature, reaction time, solvent, and the choice of catalyst can significantly impact the outcome of a synthesis. For instance, in esterification reactions, temperature and reaction duration have been shown to be highly significant variables affecting the final product purity. its.ac.id

Purification of the synthesized ether lipids is essential to remove byproducts and unreacted starting materials. Common purification techniques include:

Chromatography: Column chromatography is a widely used method for separating compounds based on their differential adsorption to a stationary phase.

Distillation: This technique is used to separate compounds with different boiling points. preprints.org

Liquid-Liquid Extraction: This method separates compounds based on their different solubilities in two immiscible liquid phases. preprints.orgresearchgate.net Solvents like hexane (B92381) are often used in the extraction of ether lipids. preprints.org

The choice of purification method depends on the physical and chemical properties of the target compound and the impurities present.

Enzymatic Synthesis and Biocatalytic Routes

Enzymatic synthesis offers a green alternative to chemical methods, often providing high selectivity under mild reaction conditions. mdpi.com

Enzyme-Mediated Ether Bond Formation

The biosynthesis of ether lipids in nature involves enzymes like dihydroxyacetonephosphate acyltransferase (DHAPAT) and alkyldihydroxyacetonephosphate synthase (ADAPS) in peroxisomes. wikipedia.orgnih.gov These enzymes catalyze the formation of the ether bond at the sn-1 position of the glycerol backbone. nih.gov

In vitro, lipases are the most commonly used enzymes for the synthesis of structured lipids, including ether lipids. mdpi.comnih.gov These enzymes can catalyze reactions such as acidolysis, interesterification, and esterification. nih.gov While the direct enzymatic formation of the ether bond is challenging, enzymes can be used to modify precursors or to synthesize analogues. For instance, lipases can be used in the transesterification of triglycerides to produce monoglycerides, which can then be chemically converted to ether lipids. rsc.org

Research into lipase-catalyzed reactions has shown that creating an oil-water interface, such as in a Pickering emulsion system, can significantly enhance the catalytic efficiency of the enzyme. mdpi.com This is because the interface can improve the binding between the substrate and the lipase (B570770). mdpi.com

Chemo-Enzymatic Hybrid Methodologies

The synthesis of 1-O-Hexadecyl-2-O-methyl-rac-glycerol and its analogs can be efficiently achieved through chemo-enzymatic hybrid methodologies. This approach strategically combines the high selectivity of enzymatic catalysts with the broad applicability of chemical reactions, offering a powerful route to complex molecules with high purity and yield. These methods often leverage enzymes for regioselective protection or modification of the glycerol backbone, followed by conventional chemical synthesis steps to complete the target structure.

A common strategy involves the use of lipases for the regioselective acylation of the primary hydroxyl groups of a glycerol derivative. This enzymatic protection step allows for the specific chemical modification of the secondary hydroxyl group. Subsequent removal of the acyl protecting group, which can also be achieved enzymatically, yields the desired product.

One prominent example of this approach starts with a 1-O-alkyl-rac-glycerol intermediate. The synthesis proceeds through a three-step sequence involving enzymatic acylation, chemical methylation, and enzymatic deacylation.

Step 1: Regioselective Enzymatic Acylation

The first step involves the highly regioselective acylation of the primary hydroxyl group at the sn-3 position of 1-O-hexadecyl-rac-glycerol. Lipases, such as Novozym 435 (an immobilized lipase B from Candida antarctica), are frequently employed for this transformation due to their excellent selectivity for primary alcohols. nih.govmdpi.com The enzyme catalyzes the transfer of an acyl group, typically from a vinyl ester like vinyl acetate, to the primary hydroxyl group, leaving the secondary hydroxyl group at the sn-2 position free for subsequent modification. This enzymatic step is valued for its high efficiency and mild reaction conditions. mdpi.com

Step 2: Chemical Methylation

With the sn-3 position selectively protected by an acetyl group, the secondary hydroxyl group at the sn-2 position is then methylated using standard chemical methods. A common procedure for this etherification is the Williamson ether synthesis, which involves deprotonating the alcohol with a strong base, such as sodium hydride (NaH), to form an alkoxide, followed by nucleophilic substitution with a methylating agent like methyl iodide (CH₃I). This reaction specifically targets the unprotected secondary hydroxyl group.

Step 3: Chemoselective Enzymatic Deacylation

The final step is the chemoselective removal of the acetyl protecting group from the sn-3 position. This deprotection can be accomplished with high selectivity by enzymatic saponification, again often utilizing a lipase under controlled conditions. nih.govmdpi.com This step regenerates the primary hydroxyl group without affecting the newly formed methyl ether at the sn-2 position or the hexadecyl ether at the sn-1 position, thus yielding the final product, 1-O-Hexadecyl-2-O-methyl-rac-glycerol.

The table below summarizes the typical transformations in a chemo-enzymatic synthesis of 1-O-alkyl-2-O-methyl-rac-glycerol analogues.

StepReactionReagents/CatalystKey Feature
1 Regioselective AcylationLipase (e.g., Novozym 435), Acyl Donor (e.g., Vinyl Acetate)Selective protection of the primary hydroxyl group. mdpi.com
2 O-MethylationBase (e.g., NaH), Methylating Agent (e.g., CH₃I)Etherification of the unprotected secondary hydroxyl group.
3 Selective DeacylationLipase (e.g., Novozym 435) in a suitable bufferChemoselective deprotection of the primary hydroxyl group. nih.gov

This hybrid approach demonstrates the synergy between biocatalysis and traditional organic synthesis. The use of enzymes for the protection and deprotection steps minimizes the need for complex purification procedures that are often required to separate isomers in purely chemical syntheses. mdpi.com The result is a more efficient and "greener" pathway to producing specifically substituted glycerol ethers like 1-O-Hexadecyl-2-O-methyl-rac-glycerol. nih.gov

Future Research Trajectories and Methodological Innovations

Emerging Roles in Novel Biological Systems and Physiologies

While initial studies have established 1-O-Hexadecyl-2-O-methyl-rac-glycerol as a notable inhibitor of protein kinase C (PKC), its potential influence extends to a variety of biological systems, suggesting emerging roles beyond its initially characterized functions.

One of the most well-documented effects of this compound is the inhibition of the respiratory burst in human neutrophils. nih.gov This process, crucial for the innate immune response, is heavily dependent on the activation of NADPH oxidase, a multi-component enzyme complex. The activation of this complex is, in part, regulated by PKC. nih.gov Research has shown that 1-O-Hexadecyl-2-O-methyl-rac-glycerol, referred to in some studies as AMG-C16, effectively inhibits the respiratory burst induced by phorbol (B1677699) esters, which are direct activators of PKC. nih.gov This inhibitory action points to a potential role for this compound in modulating inflammatory responses where neutrophil activity is a key factor.

Beyond the immune system, emerging evidence suggests a role for 1-O-Hexadecyl-2-O-methyl-rac-glycerol in the context of cancer cell biology. Studies on human colon cancer cell lines have demonstrated that a methoxy-substituted alkylglycerol, identified as 1-O-(2-methoxy)hexadecyl-glycerol (MHG), can promote a more differentiated and less malignant phenotype. nih.gov Treatment with MHG led to a decrease in cellular proliferation, a reduced ability for anchorage-independent growth, and a diminished invasive capacity in these cancer cells. nih.gov These findings open up avenues for investigating this compound as a potential differentiation-inducing agent in oncology.

Furthermore, the inhibitory effects of 1-O-Hexadecyl-2-O-methyl-rac-glycerol and its phosphorylated counterpart on diacylglycerol kinase (DGK) have been observed in WEHI-3B cells. nih.gov DGK is a critical enzyme that converts diacylglycerol (DAG), a key activator of PKC, into phosphatidic acid. By inhibiting DGK, 1-O-Hexadecyl-2-O-methyl-rac-glycerol can modulate the levels of DAG and consequently impact PKC-mediated signaling pathways.

Cell Type/SystemObserved Effect of 1-O-Hexadecyl-2-O-methyl-rac-glycerolReference
Human NeutrophilsInhibition of respiratory burst induced by phorbol 12,13-dibutyrate. nih.gov
Human Colon Cancer Cells (Moser, HT29, HCT116)Downmodulation of cellular proliferation, reduced anchorage-independent growth, and decreased cellular invasion. nih.gov
WEHI-3B CellsInhibition of cytosolic diacylglycerol kinase (DGK) activity. nih.gov

Advanced Analytical Techniques for Comprehensive Lipidomics Studies

A thorough understanding of the biological roles of 1-O-Hexadecyl-2-O-methyl-rac-glycerol necessitates the use of advanced analytical techniques for its detection and quantification within complex biological matrices. Comprehensive lipidomics, the large-scale study of lipids, offers powerful tools to investigate the metabolism and interactions of this specific ether lipid.

Mass Spectrometry (MS) stands as the cornerstone of modern lipidomics. High-resolution MS, coupled with liquid chromatography (LC-MS), would be the method of choice for the sensitive and specific detection of 1-O-Hexadecyl-2-O-methyl-rac-glycerol and its potential metabolites in cell extracts or biological fluids. The development of tandem MS (MS/MS) methods would allow for structural elucidation and confident identification of the compound based on its specific fragmentation patterns.

To enhance quantitative accuracy, the synthesis of stable isotope-labeled internal standards , such as deuterated 1-O-Hexadecyl-2-O-methyl-rac-glycerol, would be invaluable. These standards, when spiked into a sample, can correct for variations in sample preparation and instrument response, leading to more reliable quantification.

Historically, the analysis of O-alkyl lipids involved spectrophotometric procedures following chemical derivatization. youtube.com While these methods laid the groundwork, they are largely superseded by the sensitivity and specificity of mass spectrometry.

Future lipidomics studies could focus on tracing the metabolic fate of 1-O-Hexadecyl-2-O-methyl-rac-glycerol within cells. By treating cells with a labeled version of the compound, researchers could track its incorporation into different lipid classes and identify any metabolic transformations it undergoes. This approach would provide a dynamic view of its cellular processing and help to uncover novel metabolic pathways.

Analytical TechniqueApplication for 1-O-Hexadecyl-2-O-methyl-rac-glycerol Research
Liquid Chromatography-Mass Spectrometry (LC-MS)Sensitive and specific detection and quantification in complex biological samples.
Tandem Mass Spectrometry (MS/MS)Structural confirmation through characteristic fragmentation patterns.
Stable Isotope-Labeled Standards (e.g., deuterated)Accurate quantification in lipidomics experiments.
Untargeted LipidomicsComprehensive analysis of changes in the entire lipidome upon treatment with the compound.

Integration with Systems Biology and Computational Modeling Approaches

To fully comprehend the impact of 1-O-Hexadecyl-2-O-methyl-rac-glycerol on cellular function, its effects must be viewed within the broader context of interconnected signaling and metabolic networks. Systems biology, which aims to understand the complex interactions within biological systems, provides a powerful framework for this purpose.

Given that 1-O-Hexadecyl-2-O-methyl-rac-glycerol is a known inhibitor of PKC, its effects can be integrated into systems biology models of PKC signaling . Such models aim to describe the entire life cycle of PKC, from its synthesis and maturation to its activation and eventual degradation. biorxiv.org By incorporating the inhibitory action of this ether lipid into these models, researchers can simulate its downstream consequences on a multitude of cellular processes regulated by PKC, such as cell proliferation, differentiation, and apoptosis. For instance, a systems biology model of the neutrophil respiratory burst could be used to predict the precise impact of varying concentrations of 1-O-Hexadecyl-2-O-methyl-rac-glycerol on superoxide (B77818) production. frontiersin.org

Computational modeling , particularly molecular dynamics (MD) simulations, offers a means to investigate the interaction between 1-O-Hexadecyl-2-O-methyl-rac-glycerol and its protein targets at an atomic level. youtube.comfrontiersin.org Although specific simulations of this compound with PKC are not yet prevalent, the methodology has been successfully applied to study the interactions of other lipids with membrane proteins. nih.govnih.gov MD simulations could be employed to:

Predict the binding pose of 1-O-Hexadecyl-2-O-methyl-rac-glycerol within the regulatory domain of PKC.

Calculate the binding free energy to quantify the strength of the interaction.

Identify key amino acid residues involved in the binding, which could then be validated through site-directed mutagenesis experiments.

Simulate the effect of the lipid on the conformation and dynamics of PKC.

These computational approaches, when combined with experimental data, can provide a detailed mechanistic understanding of how 1-O-Hexadecyl-2-O-methyl-rac-glycerol exerts its inhibitory effects.

Development of Novel Mechanistic Probes and Tools for Ether Lipid Research

To dissect the precise spatial and temporal dynamics of 1-O-Hexadecyl-2-O-methyl-rac-glycerol within living cells, the development of novel mechanistic probes is essential. These tools can help to visualize the subcellular localization of the compound, identify its interacting partners, and monitor its influence on cellular processes in real-time.

A promising avenue is the creation of fluorescently labeled analogs of 1-O-Hexadecyl-2-O-methyl-rac-glycerol. By attaching a fluorescent dye to the molecule, its uptake, trafficking, and accumulation in different organelles could be visualized using advanced microscopy techniques. The design of such probes requires careful consideration to ensure that the fluorescent tag does not significantly alter the biological activity of the parent compound.

Another powerful approach is the use of bioorthogonal chemistry to develop "clickable" probes. These probes would contain a small, inert chemical handle (like an alkyne or an azide) that can be specifically and efficiently reacted with a reporter molecule (e.g., a fluorophore or a biotin (B1667282) tag) under biological conditions. This strategy allows for the metabolic incorporation of the probe into cellular pathways before its visualization or purification.

Furthermore, photo-activatable probes could be designed to gain temporal control over the compound's activity. These probes would remain inactive until they are "switched on" by a specific wavelength of light, allowing researchers to study the immediate cellular responses to the compound's effects with high precision.

The development of these sophisticated chemical tools will be instrumental in advancing our understanding of the cellular biology of 1-O-Hexadecyl-2-O-methyl-rac-glycerol and other ether lipids.

Tool/ProbeApplication in Ether Lipid Research
Fluorescently Labeled AnalogsReal-time visualization of subcellular localization and trafficking.
Bioorthogonal "Clickable" ProbesMetabolic labeling and subsequent detection or purification of the lipid and its interacting partners.
Photo-activatable ProbesPrecise temporal control over the biological activity of the compound.

Q & A

Q. What are the established synthetic routes for 1-O-Hexadecyl-2-O-methyl-rac-glycerol, and what are their key methodological considerations?

The synthesis of this compound typically involves regioselective acylation or alkylation of glycerol derivatives. A notable method employs stereospecific acylation across oxirane systems, where the hydroxyl groups of glycerol are selectively protected to ensure precise etherification at the 1-O-hexadecyl and 2-O-methyl positions. For example, Stamatov and Stawinski (2007) demonstrated the use of silyl ethers to protect glycerol intermediates, enabling high regioselectivity (>90%) in ether bond formation . Critical considerations include reaction temperature (optimized at 60–80°C), solvent polarity (e.g., dichloromethane for non-polar intermediates), and stoichiometric control to minimize byproducts like 1,3-dialkyl isomers.

Q. Which analytical techniques are most effective for characterizing 1-O-Hexadecyl-2-O-methyl-rac-glycerol?

Characterization relies on a combination of:

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm regiochemistry and purity. The 1-O-hexadecyl group shows characteristic methylene proton signals at δ 1.25–1.45 ppm, while the 2-O-methyl group resonates as a singlet at δ 3.35 ppm .
  • Mass spectrometry (MS) : High-resolution ESI-MS provides accurate molecular weight confirmation (e.g., m/z 316.52 for [M+H]+^+) and detects trace impurities .
  • Chromatography : Reverse-phase HPLC with evaporative light scattering detection (ELSD) is used for purity assessment, with retention times calibrated against racemic standards .

Q. What are the solubility and storage recommendations for this compound?

The compound is lipid-soluble, with optimal solubility in chloroform, dichloromethane, and dimethyl sulfoxide (DMSO). Aqueous solubility is negligible (<0.1 mg/mL at 25°C). For long-term stability, store under inert gas (argon) at −20°C to prevent oxidation. Short-term storage at 4°C in amber vials is acceptable for experimental use .

Advanced Research Questions

Q. How can researchers address regioselectivity challenges during synthesis?

Regioselectivity issues arise due to the steric and electronic similarity of glycerol’s hydroxyl groups. A validated approach involves using bulky protecting groups (e.g., tert-butyldimethylsilyl) to block the 3-OH position, ensuring alkylation occurs preferentially at the 1-O and 2-O positions. Kinetic studies by Davies et al. (1934) showed that reaction rates for 1-O-alkylation are 3–5× faster than 2-O-alkylation under controlled conditions, which can be leveraged to optimize yields . Post-synthesis purification via silica gel chromatography (hexane:ethyl acetate gradients) isolates the desired racemic mixture with >95% purity.

Q. How do ether linkages (vs. ester) influence the compound’s physicochemical behavior in lipid monolayers?

Ether-linked glycerols exhibit distinct interfacial properties compared to ester analogs. Vollhardt et al. (2020) reported that 1-O-hexadecyl-2-O-methyl-rac-glycerol forms more cohesive monolayers at the air-water interface, with a limiting molecular area of 42 Å2^2/molecule (vs. 50 Å2^2 for ester analogs). This is attributed to stronger van der Waals interactions between alkyl chains and reduced hydration of ether bonds. Such properties are critical for modeling membrane dynamics or designing lipid-based drug carriers .

Q. How should contradictory data in biological activity studies be resolved?

Discrepancies in bioactivity (e.g., anti-inflammatory vs. pro-inflammatory effects) may stem from stereochemical impurities or solvent residues. For instance, residual DMSO (>0.1%) can artificially enhance cellular uptake, skewing dose-response curves. To mitigate this:

  • Use chiral HPLC (e.g., Chiralpak IA columns) to verify enantiomeric purity .
  • Conduct solvent controls in cellular assays.
  • Cross-validate findings with isotopic labeling (e.g., 3^3H-labeled compounds) to trace biodistribution .

Q. What stability challenges arise under varying experimental conditions, and how can they be managed?

The compound degrades via hydrolysis at elevated temperatures (>50°C) or in acidic/basic conditions (pH <4 or >10). Stability assays using TLC or LC-MS show a half-life of 72 hours at pH 7.4 (37°C). For in vitro studies, prepare fresh solutions in neutral buffers (e.g., PBS) and avoid prolonged light exposure. For long-term stability in formulations, lyophilization with cryoprotectants (e.g., trehalose) is recommended .

Q. How can researchers optimize analytical methods for quantifying trace impurities?

Ultra-performance convergence chromatography (UPC2^2) with supercritical CO2_2 as the mobile phase achieves baseline separation of 1-O-hexadecyl-2-O-methyl-rac-glycerol from its 1,3-isomer within 8 minutes. Detection limits of 0.01% (w/w) are attainable using charged aerosol detection (CAD), surpassing traditional GC-FID methods .

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